(3R)-3,4-Dihydro-5-methoxy-2H-1-Benzopyran-3-amine
Description
Properties
IUPAC Name |
(3R)-5-methoxy-3,4-dihydro-2H-chromen-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c1-12-9-3-2-4-10-8(9)5-7(11)6-13-10/h2-4,7H,5-6,11H2,1H3/t7-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHODZRKJYJILTL-SSDOTTSWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1CC(CO2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC2=C1C[C@H](CO2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00445659 | |
| Record name | (3R)-5-Methoxy-3,4-dihydro-2H-1-benzopyran-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00445659 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
117444-30-1 | |
| Record name | (3R)-5-Methoxy-3,4-dihydro-2H-1-benzopyran-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00445659 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
(3R)-3,4-Dihydro-5-methoxy-2H-1-benzopyran-3-amine, also known by its CAS number 117444-30-1, is a compound that has garnered interest due to its potential biological activities, particularly in the context of neurological and psychiatric disorders. This article provides a comprehensive overview of the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C10H13NO2
- Molecular Weight : 179.22 g/mol
- CAS Number : 117444-30-1
5-HT1A Receptor Affinity
One of the most notable activities of this compound is its interaction with serotonin receptors, particularly the 5-HT1A receptor. Research indicates that derivatives of this compound exhibit high affinity for 5-HT1A receptors, which are crucial in the modulation of mood and anxiety. A study demonstrated that modifications to the extracyclic amino substituents significantly influenced receptor affinity and selectivity. The best-performing derivatives showed full agonist activity at these receptors and displayed anxiolytic effects in various behavioral models .
Anxiolytic Activity
The anxiolytic effects of certain derivatives have been confirmed through in vivo studies. For instance, compound (+)-9g from the benzopyran series was shown to possess significant anxiolytic properties, making it a candidate for further clinical investigation. These effects were attributed to its selective action on the 5-HT1A receptor, which is known to play a pivotal role in anxiety regulation .
The biological activity of this compound can be attributed to its structural features that facilitate interaction with neurotransmitter systems. The presence of methoxy and amino groups in its structure enhances its lipophilicity and ability to cross the blood-brain barrier, thereby influencing central nervous system activity.
Study on Structural Modifications
A series of studies focused on the structural modifications of benzopyran derivatives revealed that specific changes could enhance the affinity for 5-HT1A receptors. For example, compounds with longer alkyl side chains or specific functional groups like imido or sulfonamido showed improved pharmacological profiles . This highlights the importance of molecular design in developing effective anxiolytic agents.
Clinical Investigations
The compound (+)-9g is currently under clinical investigation for its potential therapeutic applications in anxiety disorders. Preliminary results suggest that it may outperform traditional anxiolytics due to its selective action and reduced side effects associated with broader-spectrum psychotropic medications .
Comparative Biological Activity Table
| Compound | Receptor Affinity (nM) | Anxiolytic Activity | Clinical Status |
|---|---|---|---|
| (3R)-3,4-Dihydro... | High | Yes | Under investigation |
| (+)-9g | Very High | Significant | Clinical trials ongoing |
| Control (e.g., Diazepam) | Moderate | Yes | Approved |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Properties
The table below compares the target compound with four analogs derived from the evidence:
Key Comparative Insights
Benzopyran vs. Benzothiopyran ()
- Structural Difference : Replacement of the pyran oxygen with sulfur in benzothiopyran.
- Synthesis : Both compounds may share alkylation steps (e.g., n-propyl iodide in ), but stereochemical control is critical for the target compound.
Substituent Variations ()
- The methylamine side chain in ’s compound introduces greater steric bulk and basicity compared to the target’s primary amine. This could reduce solubility but improve receptor binding specificity.
- Physicochemical Data : The predicted CCS (137.9 Ų for [M+H]+) suggests compact geometry, contrasting with bulkier analogs like the benzodioxin derivative .
Benzodioxin-Pyridine Hybrid ()
- The benzodioxin core and pyridine ring introduce additional hydrogen-bonding sites and rigidity. However, the structural complexity may limit synthetic scalability .
Stereochemical Considerations
- The (3R) configuration of the target compound is a critical differentiator. Stereoisomers often exhibit divergent pharmacological profiles, though data on enantiomeric activity is absent in the evidence.
Preparation Methods
Nitro Group Reduction Pathway
The most well-documented approach begins with 2-hydroxy-5-methoxybenzaldehyde as the starting material.
Step 1: Formation of Nitrobenzopyran
Condensation of 2-hydroxy-5-methoxybenzaldehyde with nitroethanol in the presence of di-n-butylammonium chloride yields 5-methoxy-3-nitro-2H-1-benzopyran (4a). This step employs a Dean-Stark apparatus to remove water, facilitating the cyclization reaction.
Reaction Conditions :
-
Solvent: i-Pentyl acetate
-
Temperature: Reflux (8 hours)
-
Yield: ~60%
Step 2: Dihydrobenzopyran Formation
The nitrobenzopyran (4a) undergoes partial hydrogenation using sodium borohydride in a chloroform/isopropyl alcohol mixture with silica gel as a catalyst. This reduces the double bond in the 2H-benzopyran ring, yielding 5-methoxy-3,4-dihydro-3-nitro-2H-1-benzopyran (5a).
Reaction Conditions :
-
Reagents: NaBH₄, SiO₂
-
Solvent: CHCl₃/i-PrOH (3:1)
-
Yield: ~85%
Step 3: Nitro-to-Amine Reduction
Catalytic hydrogenation of 5a with Raney nickel and hydrazine hydrate in ethanol reduces the nitro group to a primary amine, producing racemic 3,4-dihydro-5-methoxy-2H-1-benzopyran-3-amine (6a).
Reaction Conditions :
-
Catalyst: Wet Raney nickel
-
Reducing Agent: 40% Hydrazine hydrate
-
Temperature: 45°C
-
Yield: Quantitative
Benzopyranone-Based Synthesis
An alternative route utilizes 5-methoxy-3,4-dihydro-2H-1-benzopyran-3-one (1a) as a key intermediate.
Step 1: Strecker Synthesis
Treatment of 1a with ammonium chloride and potassium cyanide in ammonium hydroxide/isopropanol introduces a cyano group at the 3-position, forming 3-amino-3-cyano-5-methoxy-3,4-dihydro-2H-1-benzopyran (12).
Reaction Conditions :
-
Solvent: Isopropanol/NH₄OH
-
Time: 40 hours (room temperature)
-
Yield: 82%
Step 2: Cyanide Reduction
The nitrile group in 12 is reduced to a primary amine using borane-dimethyl sulfide complex in tetrahydrofuran, yielding the racemic amine.
Reaction Conditions :
-
Reagent: BH₃·SMe₂
-
Solvent: THF (reflux)
-
Yield: 80%
Enantiomeric Resolution of (3R)-Amine
The racemic amine obtained from either route requires chiral resolution to isolate the (3R)-enantiomer.
Diastereomeric Salt Formation
Racemic 6a is treated with (-)-dibenzoyl-L-tartaric acid in ethanol to form diastereomeric salts. The (3R)-enantiomer preferentially crystallizes, while the (3S)-counterpart remains in solution.
Conditions :
-
Solvent: Ethanol
-
Molar Ratio: 1:1 (amine:chiral acid)
-
Yield: ~45% (per cycle)
Recrystallization and Isolation
The crystalline salt is filtered and treated with a sodium hydroxide solution to liberate the free (3R)-amine. Final purification via column chromatography (CH₂Cl₂/MeOH) ensures enantiomeric excess >99%.
Analytical Characterization
Key spectroscopic data for the (3R)-enantiomer:
-
¹H NMR (CDCl₃) : δ 6.70 (dd, J = 8.9 Hz, H7), 6.62 (d, J = 2.9 Hz, H5), 3.81 (s, OCH₃), 3.02–2.75 (m, CH₂NH₂).
Comparative Analysis of Methods
| Method | Key Step | Yield (Racemic) | Stereochemical Control |
|---|---|---|---|
| Nitro Reduction | Catalytic Hydrogenation | 85% | Post-synthesis resolution |
| Benzopyranone Route | Strecker Synthesis | 82% | Post-synthesis resolution |
The nitro reduction pathway offers higher overall yields, while the benzopyranone route avoids nitro intermediates, which may be preferable in large-scale synthesis.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for (3R)-3,4-Dihydro-5-methoxy-2H-1-Benzopyran-3-amine, and how do reaction conditions influence stereochemical outcomes?
- Methodological Answer : The compound can be synthesized via multi-step protocols involving protective group strategies and stereoselective reduction. For example, intermediates may be prepared using TBDMSCl (tert-butyldimethylsilyl chloride) for hydroxyl protection under anhydrous conditions (0°C to room temperature, DCM solvent) . Subsequent steps, such as mesylation (CH₃SO₂Cl, Et₃N) or deprotection (TBAF in THF), are critical for maintaining stereochemical integrity. Monitoring reaction progress via TLC or HPLC is advised to ensure enantiomeric purity .
Q. What safety protocols are essential when handling this compound in laboratory settings?
- Methodological Answer : The compound is classified under GHS as acutely toxic (oral, Category 4), skin irritant (Category 2), and respiratory irritant (Category 3). Researchers must use PPE (nitrile gloves, lab coats, safety goggles) and operate in a fume hood to avoid inhalation or dermal exposure. Emergency procedures include rinsing eyes with water for 15 minutes (if contaminated) and using activated charcoal for accidental ingestion .
Q. How can researchers validate the structural identity of synthesized this compound?
- Methodological Answer : Characterization should combine NMR (¹H/¹³C), high-resolution mass spectrometry (HRMS), and chiral HPLC. For example, ¹H NMR can confirm methoxy group integration (δ ~3.3 ppm) and benzopyran ring protons (δ 4.0–6.5 ppm). Chiral columns (e.g., Chiralpak AD-H) with hexane/isopropanol gradients resolve enantiomers, ensuring the (3R)-configuration .
Advanced Research Questions
Q. How can structural analogues of this compound be designed to explore structure-activity relationships (SAR) in CNS-targeted drug discovery?
- Methodological Answer : Modifications at the 3-amine and 5-methoxy positions are critical. For instance, introducing bulky substituents (e.g., benzhydryl or benzyl groups) via reductive amination (NaCNBH₃, AcOH) enhances dopamine receptor affinity. Computational docking (e.g., AutoDock Vina) with receptor models (e.g., D2/D3 dopamine receptors) helps predict binding modes. In vitro assays (radioligand displacement) validate affinity changes .
Q. What strategies mitigate instability of intermediates during synthesis under acidic or oxidative conditions?
- Methodological Answer : Acid-sensitive intermediates (e.g., silyl-protected alcohols) require pH-controlled environments (buffered solutions at pH 6–7). For oxidation-prone steps, inert atmospheres (N₂/Ar) and antioxidants (BHT) stabilize reactive intermediates. Monitoring via inline FTIR can detect undesired byproducts early .
Q. How should researchers address contradictions in pharmacological data across studies, such as conflicting receptor binding affinities?
- Methodological Answer : Discrepancies may arise from assay variability (e.g., cell lines, radioligand purity). Standardize protocols using WHO-recommended reference ligands and validate results across multiple labs. Meta-analyses integrating structural data (e.g., X-ray crystallography of ligand-receptor complexes) can resolve mechanistic ambiguities .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
